molecular formula C13H16N2O5 B12154915 ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate

ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B12154915
M. Wt: 280.28 g/mol
InChI Key: MHAAZGIXYBYJED-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . The reaction conditions often include the use of catalysts such as ZnCl2 to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate involves the inhibition of specific molecular pathways. It has been observed to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate stands out due to its unique furo[2,3-d]pyrimidine scaffold, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular pathways and its potential neuroprotective effects make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

ethyl 3-(2-methoxyethyl)-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C13H16N2O5/c1-4-19-13(17)9-8(2)20-11-10(9)12(16)15(7-14-11)5-6-18-3/h7H,4-6H2,1-3H3

InChI Key

MHAAZGIXYBYJED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)CCOC)C

Origin of Product

United States

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